
CT-711
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
CT-711 is a potent dual inhibitor of ALK and c-Met.
Q & A
Basic Research Questions
Q. What key pharmacological properties of CT-711 warrant its investigation in preclinical studies?
- Methodological Answer : Begin with a systematic review of existing literature to identify this compound’s physicochemical properties (e.g., solubility, stability) and target affinity. Use databases like PubMed and Embase with search terms such as "this compound pharmacokinetics" or "this compound receptor binding." Prioritize studies that employ standardized assays (e.g., ELISA for protein interaction, HPLC for purity analysis) to ensure comparability .
Q. How have prior studies characterized this compound’s mechanism of action?
- Methodological Answer : Conduct a thematic analysis of mechanistic studies, categorizing findings by biological pathways (e.g., kinase inhibition, metabolic modulation). Critically evaluate methodologies: in vitro models (cell lines vs. primary cultures) and in vivo dosing regimens. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based luminescence) .
Q. What validated methodologies are used to assess this compound’s efficacy in disease models?
- Methodological Answer : Reference established protocols such as OECD guidelines for toxicity testing or NIH standards for animal models. For example, in oncology research, use syngeneic vs. xenograft models to evaluate tumor suppression, ensuring controls for immune response variability. Document all parameters (e.g., dosing frequency, vehicle used) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioavailability data for this compound across studies?
- Methodological Answer : Perform a meta-analysis to quantify heterogeneity using tools like RevMan or R’s
metafor
package. Stratify data by variables such as administration route (oral vs. intravenous), formulation (nanoparticle vs. free compound), and species (murine vs. primate). Sensitivity analyses can identify outliers, while subgroup analyses may reveal confounding factors (e.g., fasting state, co-administered drugs) .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) like enantiomeric purity.
- Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst ratio).
- Validate synthesis protocols with orthogonal analytical methods (NMR, mass spectrometry) .
Q. How should researchers approach dose-response modeling when this compound exhibits non-linear pharmacokinetics?
- Methodological Answer : Employ non-compartmental analysis (NCA) for AUC calculations, but transition to physiologically based pharmacokinetic (PBPK) modeling if saturation kinetics are observed. Use software like GastroPlus or PK-Sim to integrate tissue-specific parameters (e.g., hepatic metabolism rates). Validate models with independent datasets to ensure robustness .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?
Propriétés
Formule moléculaire |
C30H34Cl2FN5O9 |
---|---|
Poids moléculaire |
698.53 |
Nom IUPAC |
5-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine Citrate |
InChI |
InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1 |
Clé InChI |
WBLWTVLKQDRNHL-LMRHVHIWSA-N |
SMILES |
NC1=C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)C=C(C3=C(OC)C=C(N4[C@@H](C)CNCC4)N=C3)C=N1.OC(C(O)=O)(CC(O)=O)CC(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CT-711; CT 711; CT711 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.